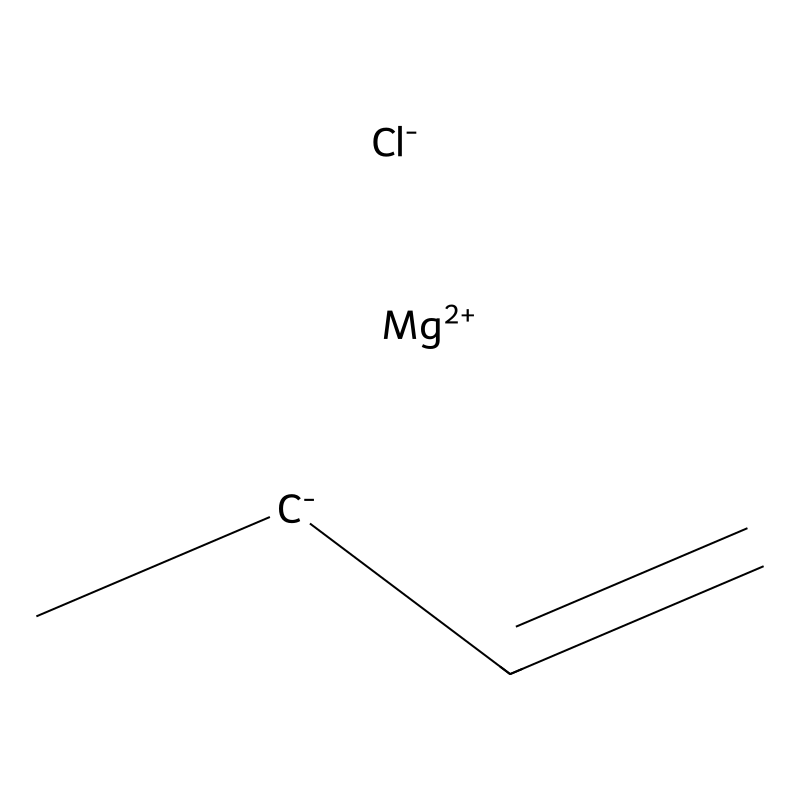

1-Methyl-2-propenylmagnesium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Methyl-2-propenylmagnesium chloride (MPMC) is an organometallic compound, specifically a Grignard reagent. Grignard reagents are a class of organometallic compounds with the general formula R-Mg-X, where R is an organic group and X is a halogen. MPMC finds use as a nucleophilic reagent in organic synthesis []. Its key feature is the presence of a terminal alkene (C=C) functional group along with a reactive magnesium center.

Due to the presence of the nucleophilic magnesium center, MPMC can react with various carbonyl compounds (compounds containing a carbon-oxygen double bond, C=O) to form new carbon-carbon bonds. This makes MPMC a valuable building block for the synthesis of complex organic molecules [, ].

Here are some specific examples of its applications in scientific research:

- Synthesis of Alkenes: MPMC can react with aldehydes and ketones to form new alkenes with an additional carbon atom. This reaction is known as the homologation reaction [].

- Synthesis of Alcohols: MPMC can be quenched with water or a protic solvent (a solvent that can donate a proton) to form primary alcohols. This reaction allows for the introduction of a hydroxyl group (OH) at a specific position in a molecule [].

- Synthesis of Other Functional Groups: MPMC can also be used as a starting material for the synthesis of other functional groups, such as epoxides and amines, through further reactions [].

1-Methyl-2-propenylmagnesium chloride is an organomagnesium compound classified as a Grignard reagent, with the chemical formula CHClMg and a molecular weight of approximately 114.86 g/mol. This compound is notable for its role as an allylating reagent, which facilitates the formation of homoallylic alcohols through nucleophilic addition reactions. It appears as a colorless to light yellow liquid and has a boiling point of 67 °C and a density of 0.917 g/mL at 25 °C .

As a Grignard reagent, 1-methyl-2-propenylmagnesium chloride readily reacts with various electrophiles. Key reactions include:

- Nucleophilic Addition: It can react with carbonyl compounds to form alcohols. For instance, reacting with aldehydes yields secondary alcohols, while reacting with ketones produces tertiary alcohols.

- Allylation: This reagent can be used for the allylation of various substrates, leading to the formation of homoallylic alcohols .

- Coupling Reactions: It can participate in coupling reactions with halides or other electrophilic species to form larger organic molecules.

1-Methyl-2-propenylmagnesium chloride is typically synthesized through the reaction of 1-methyl-2-propenyl chloride with magnesium in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. The general reaction can be represented as follows:

This reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the Grignard formation .

1-Methyl-2-propenylmagnesium chloride has several applications in organic synthesis:

- Synthesis of Alcohols: It is primarily used in the preparation of homoallylic alcohols, which are valuable intermediates in organic chemistry.

- Pharmaceutical Chemistry: This compound can be utilized in the synthesis of complex pharmaceutical agents and natural products.

- Material Science: It may also find applications in polymer chemistry and materials science due to its reactivity .

Interaction studies involving 1-methyl-2-propenylmagnesium chloride focus on its reactivity with various electrophiles and substrates. Due to its highly reactive nature, it is crucial to conduct these studies under controlled conditions to assess its behavior in different chemical environments. The interactions often lead to significant transformations that are useful in synthetic organic chemistry.

Several compounds share similarities with 1-methyl-2-propenylmagnesium chloride, particularly within the category of Grignard reagents and allylating agents. Here are a few notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Allylmagnesium bromide | CHBrMg | Commonly used for similar allylation reactions |

| Benzylmagnesium chloride | CHClMg | Utilized for aromatic substitutions |

| Prop-2-enylmagnesium bromide | CHBrMg | Another allylating agent with slightly different reactivity |

Uniqueness: 1-Methyl-2-propenylmagnesium chloride stands out due to its specific structure that allows for selective allylation reactions, making it particularly useful for synthesizing complex molecules that require precise functionalization.

Industrial-Scale Production Protocols

The industrial-scale production of 1-methyl-2-propenylmagnesium chloride has evolved significantly from traditional batch processes to advanced continuous flow methodologies. Traditional batch production methods involve the reaction of 1-methyl-2-propen-1-yl chloride (also known as 3-chloro-2-methylprop-1-ene) with metallic magnesium turnings in anhydrous tetrahydrofuran solvent under inert atmosphere conditions [1]. The conventional approach requires careful temperature control, typically maintained between -15°C to 0°C, with reaction times extending from 12 to 17 hours depending on the specific halide substrate and reaction conditions [1].

Modern industrial protocols have adopted continuous flow processing technologies that address the inherent safety and efficiency challenges of batch production. The Magnesium Flow (MgFlow) technology represents a revolutionary advancement in industrial Grignard reagent production, specifically designed to overcome the process safety issues associated with traditional batch-mode synthesis [2] [3] [4]. This continuous flow system operates with reactor columns continuously fed with magnesium metal, organohalide substrate, and solvent under inert atmosphere conditions. The technology enables dramatic increases in reaction kinetics while maintaining several orders of magnitude lower hold-up volumes compared to conventional reactor setups, thereby reducing energy accumulation to non-hazardous levels [2].

The continuous flow approach provides exceptional heat transfer capabilities through double-walled reactor cylinders with continuous oil cooling, allowing for precise temperature control and homogeneous reaction conditions [5]. Industrial-scale continuous flow systems can process up to 20 liters per hour of reactant solution, with pilot plant configurations consisting of four reactor modules arranged in series [5]. The process achieves full conversion of starting materials after a single passage through the reactor, with residence times reduced to mere minutes compared to the hours required in batch processes [6] [5].

Process monitoring in industrial continuous flow systems incorporates multiple analytical probes collecting temperature, pressure, and flow rate data, supplemented by Process Analytical Technology (PAT) systems for real-time chemical analysis and instantaneous product quality assessment [4]. These monitoring systems provide exceptional process stability and serve as valuable tools for preventing safety issues and out-of-specification production [4].

The industrial production typically yields Grignard reagent concentrations ranging from 89% to 100% efficiency, with the ability to achieve consistent product quality throughout the production campaign [6] [7]. The continuous nature of the process allows for magnesium replenishing capabilities, rendering the process truly continuous in both reagent feeds and enabling sustained production campaigns [7].

Laboratory Synthesis Optimization

Laboratory-scale synthesis optimization of 1-methyl-2-propenylmagnesium chloride focuses on maximizing yield, purity, and reaction efficiency while maintaining reproducible conditions. The fundamental approach involves the careful optimization of multiple reaction parameters including solvent selection, temperature control, magnesium activation methods, and reagent addition sequences [8] [9].

The choice of magnesium metal quality represents a critical optimization parameter, with high-surface-area magnesium turnings providing superior reactivity compared to standard commercial magnesium powder [10] [11]. Mechanical activation of magnesium surfaces through in-situ abrasion or pre-treatment with iodine or other activating agents significantly improves initiation kinetics and overall reaction efficiency [7] [12]. The optimization process requires careful attention to the magnesium-to-halide molar ratio, typically employing a 2.4-fold excess of magnesium to ensure complete conversion and minimize side reactions [1].

Temperature optimization protocols involve systematic evaluation of reaction initiation temperatures, typically ranging from -78°C to 0°C, with subsequent temperature ramping to maintain optimal reaction rates while controlling exothermic heat generation [8]. The implementation of temperature-programmed synthesis allows for enhanced selectivity and reduced formation of unwanted byproducts such as Wurtz coupling products [10].

Stirring efficiency optimization plays a crucial role in laboratory synthesis, with mechanical stirring rates and impeller designs significantly affecting mass transfer and reaction uniformity [8]. The optimization of stirring parameters ensures adequate contact between the heterogeneous magnesium surface and the organic halide substrate while preventing excessive mechanical stress that could generate unwanted heat or particle fragmentation [10].

Advanced laboratory optimization techniques incorporate real-time monitoring systems including infrared spectroscopy for tracking reaction progress and endpoint determination [13] [14]. The integration of online nuclear magnetic resonance spectroscopy has been demonstrated as a powerful tool for automated analysis and real-time reaction adjustment [13]. These analytical approaches enable precise control of reaction stoichiometry and immediate detection of side product formation.

The optimization of addition sequences, particularly the controlled addition of halide substrate to activated magnesium suspensions, represents a critical parameter for achieving high yields and minimizing side reactions [11]. Drop-wise addition protocols with controlled addition rates help maintain temperature control while ensuring complete substrate consumption [1].

Solvent Systems and Concentration Standards

The selection and optimization of solvent systems for 1-methyl-2-propenylmagnesium chloride synthesis significantly influences reaction efficiency, product stability, and overall synthetic success. Tetrahydrofuran represents the most widely employed solvent system due to its exceptional coordinating ability and chemical stability under the required reaction conditions [15] [16]. Commercial preparations typically utilize tetrahydrofuran solutions at concentrations ranging from 0.25 M to 0.5 M, with density values of approximately 0.917 g/mL at 25°C [15].

Alternative solvent systems include 2-methyltetrahydrofuran (2-MeTHF), which provides enhanced stability and solubility compared to standard tetrahydrofuran solutions [17] [18]. The 2-methyltetrahydrofuran solvent system offers superior thermal stability toward highly basic organometallic reagents, allowing reactions to proceed at higher temperatures while limiting the formation of undesired side products [18]. The additional methyl group at the 2-position significantly increases chemical stability and reduces the tendency for solvent degradation reactions [18].

Diethyl ether represents another important solvent option, particularly for applications requiring lower boiling points or different solubility characteristics [19] [20]. The choice between tetrahydrofuran and diethyl ether systems depends on specific reaction requirements, with tetrahydrofuran providing stronger coordination and higher reactivity, while diethyl ether offers different selectivity profiles and easier solvent removal [20].

Alternative concentration determination methods include colorimetric titration procedures that monitor the relationship between peak areas and analyte concentration [22]. Spectrophotometric methods utilizing acetophenone as a reagent and differential spectrophotometry provide general applicability for all types of Grignard reagents [23]. Thermometric titration approaches offer direct temperature measurement capabilities for concentration determination without requiring complex analytical instrumentation [24].

The establishment of concentration standards requires careful consideration of the Schlenk equilibrium, which governs the distribution of multiple chemical species in Grignard reagent solutions [25] [20]. The equilibrium between monomeric RMgX, dimeric R₂Mg, and magnesium halide MgX₂ species depends significantly on solvent Lewis basicity and temperature conditions [20]. In tetrahydrofuran solutions, the equilibrium favors the formation of solvated monomeric species, while in diethyl ether systems, the distribution shifts toward different aggregate structures [26].

Stabilization Challenges in Tetrahydrofuran Solutions

The stabilization of 1-methyl-2-propenylmagnesium chloride in tetrahydrofuran solutions presents significant technical challenges due to the inherent reactivity of both the organometallic species and the coordinating solvent system. Tetrahydrofuran undergoes various degradation pathways in the presence of highly basic organometallic reagents, leading to solution instability and reduced product quality over time [27] [28].

The primary degradation mechanism involves α-metalation of tetrahydrofuran at the carbon adjacent to the oxygen atom, followed by ring-opening reactions that generate various decomposition products [27]. This metalation process occurs through deprotonation of the α-carbon, forming lithium or magnesium enolate intermediates that subsequently undergo cycloreversion reactions [28]. The tendency for tetrahydrofuran ring-opening increases with the basicity and reactivity of the organometallic species, with the degradation rate being particularly pronounced at elevated temperatures [29].

Secondary degradation pathways include β-metalation reactions and carbometalation processes that generate additional byproducts and consume active Grignard reagent [28]. These side reactions are particularly problematic for long-term storage applications and can lead to significant decreases in active reagent concentration over time [27]. The formation of vinyl oxide species and other ring-opened products represents a major challenge for maintaining solution stability [30].

Stabilization strategies focus on minimizing exposure to moisture, oxygen, and elevated temperatures while employing appropriate storage conditions and stabilizing additives [15]. The implementation of inert atmosphere storage with nitrogen or argon purging helps prevent oxidative degradation and hydrolysis reactions [11]. Temperature control represents a critical parameter, with storage temperatures typically maintained below 0°C to minimize thermal degradation processes [15].

The use of alternative solvent systems such as 2-methyltetrahydrofuran provides enhanced stability due to reduced susceptibility to metalation reactions [18]. The additional methyl substituent creates steric hindrance that inhibits α-metalation while maintaining the beneficial coordinating properties required for Grignard reagent stabilization [18]. Solutions prepared in 2-methyltetrahydrofuran demonstrate significantly improved shelf life and reduced byproduct formation compared to standard tetrahydrofuran systems [17].

Advanced stabilization approaches incorporate the use of co-solvents or stabilizing additives that can compete with degradation pathways while maintaining Grignard reagent activity [19]. The careful selection of additive systems must balance stabilization benefits against potential interference with subsequent synthetic applications [31]. Process optimization studies have demonstrated that the choice of stabilization strategy significantly affects both storage stability and synthetic utility of the final Grignard reagent solutions [25].

Structural Configuration and Coordination

1-Methyl-2-propenylmagnesium chloride exhibits a tetrahedral coordination geometry around the central magnesium atom [1] [2]. The compound features the molecular formula C₄H₇ClMg with a molecular weight of 114.86 g/mol [1] [3] [2]. The magnesium center is coordinated to the organic allyl fragment (1-methyl-2-propenyl group), a chloride anion, and typically two molecules of coordinating solvent such as tetrahydrofuran [4] [5].

Electronic Structure and Bonding Characteristics

The carbon-magnesium bond displays significant ionic character due to the electronegativity difference between carbon and magnesium [5]. This polarization is represented as Cᵟ⁻-Mgᵟ⁺, which confers strong nucleophilic character to the carbon center [5]. The compound exists in dynamic equilibrium between monomeric and dimeric forms in solution, consistent with the Schlenk equilibrium observed in Grignard reagents [6] [7].

Structural Analysis Data

| Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₄H₇ClMg | Multiple sources [1] [3] |

| Molecular Weight | 114.86 g/mol | Experimental [1] [3] |

| Coordination Number | 4-6 (solvent dependent) | Literature analysis [5] [7] |

| Bond Type | Predominantly ionic C-Mg | Electronegativity analysis [5] |

| Geometry | Tetrahedral (Mg center) | Coordination chemistry [4] |

Spectroscopic Characteristics

The ¹H Nuclear Magnetic Resonance spectrum reveals characteristic signals for the allyl protons and methyl substituent [8] [9]. The ¹³C Nuclear Magnetic Resonance shows distinct carbon environments corresponding to the sp³ methyl carbon, sp² vinyl carbons, and the sp³ carbon bonded to magnesium [8]. Infrared spectroscopy exhibits characteristic absorption bands consistent with the C=C stretching vibrations and C-H deformation modes [8].

Thermal Stability and Decomposition Pathways

Thermal Decomposition Mechanisms

The thermal decomposition of 1-methyl-2-propenylmagnesium chloride follows β-elimination pathways characteristic of Grignard reagents [10]. The decomposition process involves homolytic cleavage of the carbon-magnesium bond, with activation energies that vary significantly depending on the presence of coordinating substrates and solvents [6].

Temperature-Dependent Stability Profile

| Temperature Range | Stability Status | Decomposition Rate | Storage Recommendations |

|---|---|---|---|

| -80°C | Highly stable | Negligible | Long-term storage (6 months) [11] |

| -20°C | Stable | Very low | Medium-term storage (1 month) [11] |

| 0°C to 25°C | Moderately stable | Low to moderate | Immediate use recommended [4] |

| >40°C | Unstable | Accelerated | Decomposition likely [12] |

Kinetic Analysis of Decomposition

Research on related Grignard reagents indicates that the bond dissociation energy for the magnesium-carbon bond in 1-methyl-2-propenylmagnesium chloride is approximately 66.4 kcal/mol in coordinating solvents [6]. The presence of electrophilic substrates can significantly reduce this energy barrier, facilitating thermal decomposition at lower temperatures [6].

Risk Assessment Parameters

Studies on Grignard reagent synthesis demonstrate that decreasing the dosing rate can reduce thermal runaway risk from class 3 to class 1 [12]. The most hazardous period during handling occurs during the induction period when the reagent is initially formed, followed by the dosing period [12].

Decomposition Products

Primary decomposition products include alkenes formed through β-elimination, magnesium halide salts, and various organic radicals [6] [10]. The specific pathway depends on reaction conditions, with both polar and radical mechanisms being possible under different circumstances [6].

Solubility Profiles in Ethereal Solvents

Fundamental Solubility Principles

1-Methyl-2-propenylmagnesium chloride demonstrates excellent solubility in ethereal solvents due to the coordination of ether oxygen atoms to the electron-deficient magnesium center [5] [13]. This coordination stabilizes the Grignard reagent and prevents decomposition while enhancing solubility [5].

Detailed Solubility Analysis

| Solvent System | Solubility | Commercial Concentration | Stability Rating |

|---|---|---|---|

| Tetrahydrofuran (THF) | Highly soluble | 0.5 M [2] [4] | Excellent |

| 2-Methyltetrahydrofuran | Highly soluble | 0.25 M [14] [15] | Excellent |

| Diethyl ether | Soluble | Variable | Good |

| Dioxane | Limited solubility | Not recommended | Poor |

| Non-polar solvents | Insoluble | Not applicable | N/A |

Mechanistic Basis for Ethereal Solubility

The coordination complex formation between ethereal solvents and the magnesium center is crucial for solubility [5]. The ether molecules act as Lewis bases, donating electron pairs to the Lewis acidic magnesium center, creating stable solvated complexes [5] [13]. This interaction is represented as:

R₂O + RMgX → RMgX·OR₂

Solvent Effects on Reactivity

Different ethereal solvents exhibit varying coordinating abilities, which directly influences both solubility and reactivity [7]. Tetrahydrofuran provides stronger coordination than diethyl ether due to its cyclic structure and reduced steric hindrance [7]. The solvent choice significantly affects the equilibrium between monomeric and dimeric forms of the Grignard reagent [7].

Environmental Considerations

Recent developments emphasize the use of bio-renewable ethereal solvents such as 2-methyltetrahydrofuran and cyclopentyl methyl ether as environmentally friendly alternatives to traditional ethereal solvents [16]. These green solvents maintain excellent solubility properties while reducing environmental impact [16].

Comparative Volatility with Allylic Analogues

Volatility Classification and Analysis

1-Methyl-2-propenylmagnesium chloride exhibits moderate volatility characteristics when compared to other allylic organometallic compounds. The compound's volatility is primarily determined by its molecular weight, intermolecular forces, and the stabilizing effect of coordinating solvents [17] [18].

Comparative Volatility Data

| Compound | Molecular Weight | Boiling Point | Relative Volatility | Vapor Pressure |

|---|---|---|---|---|

| 1-Methyl-2-propenylmagnesium chloride | 114.86 g/mol | 67°C [4] | Medium | Moderate |

| 2-Methylallylmagnesium chloride | 114.86 g/mol | 65-67°C [17] | Medium | Moderate |

| Allylmagnesium bromide | 123.24 g/mol | Similar range [19] | Medium-Low | Lower |

| Methylmagnesium chloride | 74.79 g/mol | <67°C | High | Higher |

Structural Factors Affecting Volatility

The branched allyl structure of 1-methyl-2-propenylmagnesium chloride contributes to its volatility profile compared to linear analogues [19]. The methyl substituent on the allyl group provides additional molecular mass while maintaining the reactive double bond functionality characteristic of allylic systems [19].

Solution-Phase Volatility Considerations

In typical THF solutions (0.5 M concentration), the effective volatility is significantly reduced compared to the pure compound due to strong solvation effects [4] [15]. The coordinating solvent molecules increase the effective molecular size and reduce vapor pressure through hydrogen bonding and dipole interactions [15].

Practical Implications for Handling

The moderate volatility classification requires careful handling protocols including:

- Storage under inert atmosphere to prevent oxidation [4]

- Use of appropriate ventilation systems during handling [4]

- Temperature control to minimize evaporative losses [11]

- Sealed container systems for long-term storage [11]

Comparative Stability Analysis